1,2-Bis(dimethylsilyl)ethane
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Overview
Description
1,2-Bis(dimethylsilyl)ethane is an organosilicon compound with the molecular formula C6H18Si2. It is a colorless liquid that is used in various chemical applications due to its unique properties. The compound consists of an ethane backbone with two dimethylsilyl groups attached to the first and second carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(dimethylsilyl)ethane can be synthesized through several methods. One common method involves the reaction of dimethylchlorosilane with ethylene in the presence of a catalyst. The reaction typically proceeds as follows:
[ \text{2 (CH}_3\text{)}_2\text{SiCl} + \text{CH}_2\text{=CH}_2 \rightarrow \text{(CH}_3\text{)}_2\text{SiCH}_2\text{CH}_2\text{Si(CH}_3\text{)}_2 + \text{2 HCl} ]
This reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent the formation of unwanted by-products. The reaction temperature is typically maintained between 50°C and 100°C.
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purity of the final product is often enhanced through distillation and other purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(dimethylsilyl)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The dimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. These reactions are usually performed in anhydrous solvents under inert atmospheres.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used for substitution reactions. The reactions are often carried out in polar solvents like tetrahydrofuran or dimethyl sulfoxide.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
1,2-Bis(dimethylsilyl)ethane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds. It is also used in the study of silicon-based polymers and materials.
Biology: The compound is used in the development of silicon-based biomaterials and drug delivery systems.
Medicine: Research is ongoing into its potential use in medical implants and prosthetics due to its biocompatibility.
Industry: It is used in the production of silicone rubbers, resins, and coatings. It is also used as a cross-linking agent in the manufacture of high-performance materials.
Mechanism of Action
The mechanism of action of 1,2-Bis(dimethylsilyl)ethane involves its ability to form stable silicon-carbon bonds. The compound can interact with various molecular targets through these bonds, leading to the formation of new chemical structures. The pathways involved in these interactions depend on the specific reactions and conditions used.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(chlorodimethylsilyl)ethane
- 1,2-Bis(triethoxysilyl)ethane
- 1,2-Bis(trimethylsiloxy)ethane
Uniqueness
1,2-Bis(dimethylsilyl)ethane is unique due to its specific structure, which allows for versatile chemical reactions and applications. Its ability to form stable silicon-carbon bonds makes it a valuable compound in various fields, including materials science, chemistry, and biology. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
InChI |
InChI=1S/C6H16Si2/c1-7(2)5-6-8(3)4/h5-6H2,1-4H3 |
Source
|
---|---|---|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRXLYBQPYTAJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)CC[Si](C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Si2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20152-11-8 |
Source
|
Record name | 1,2-Bis(dimethylsilyl)ethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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